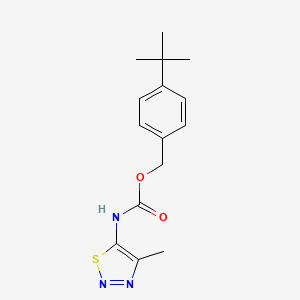

![molecular formula C14H13NO2 B2520601 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol CAS No. 1146296-45-8](/img/structure/B2520601.png)

4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

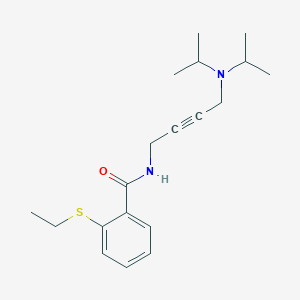

The compound "4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol" is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an imine or azomethine linkage. These compounds are known for their diverse applications in various fields, including their use as ligands in coordination chemistry and their biological activities.

Synthesis Analysis

The synthesis of Schiff bases similar to "this compound" involves the reaction of an amine with an aldehyde or ketone. For instance, the synthesis of related azo-benzoic acids was achieved by reacting 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes with amines, as described in the first paper . Similarly, the synthesis of a related compound, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, was performed by reacting o-vanillin with 2-chlorobenzylamine . These methods suggest that the synthesis of "this compound" would follow a comparable pathway, involving the condensation of the appropriate benzaldehyde derivative with a benzylamine.

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an azomethine linkage. Spectroscopic techniques such as NMR, UV-Vis, and IR are commonly used to confirm the structures of these compounds . Density functional theory (DFT) calculations are also employed to optimize molecular geometries and predict various properties . For example, the molecular structure of a related compound, 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol, was determined using spectroscopic methods and DFT calculations .

Chemical Reactions Analysis

Schiff bases like "this compound" can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH . These reactions are significant as they can affect the physical properties and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases are influenced by their molecular structure. The presence of the azomethine linkage imparts certain spectroscopic characteristics that can be studied using UV-Vis and IR spectroscopy . The electronic transitions and solvent effects on these compounds can be understood through TD-DFT calculations . Additionally, Schiff bases can exhibit nonlinear optical (NLO) properties, making them potential materials for NLO applications . The biological behavior of these compounds can be explored through molecular docking studies, as they may interact with enzymes such as topoisomerase DNA gyrase . Furthermore, Schiff bases can exhibit antimicrobial properties, as seen in the study where a related compound showed good antibacterial and antifungal behavior .

Wissenschaftliche Forschungsanwendungen

Anti-Corrosion Potentials

- Application in Corrosion Inhibition: Schiff base compounds, including variants similar to 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol, have been studied for their anti-corrosion properties. These compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in material science and engineering applications (Elemike et al., 2019).

Medicinal Chemistry

- Aldose Reductase Inhibitors: Derivatives of this compound have been explored as aldose reductase inhibitors, a class of compounds with potential therapeutic applications in diabetes and its complications. These compounds also exhibit antioxidant properties, further expanding their potential in medicinal chemistry (La Motta et al., 2007).

Biological and Electrochemical Evaluation

- Bioactivity Studies: Novel ON donor Schiff bases, including structures related to this compound, have been synthesized and evaluated for their biological activities. These studies encompass cytotoxicity assays, DNA protection against free radicals, and electrochemical evaluations, indicating their potential in biochemistry and pharmacology (Shabbir et al., 2016).

Intramolecular Hydrogen Bonding

- Hydrogen Bond Studies: Investigations into the intramolecular hydrogen bonding of compounds structurally related to this compound have been conducted. These studies contribute to the understanding of hydrogen bond dynamics in organic molecules, with implications in organic chemistry and molecular design (Filarowski et al., 1999).

Environmental Impact

- Eco-friendly Corrosion Inhibition: Eco-friendly Schiff bases, including compounds structurally related to this compound, have been synthesized and tested as corrosion inhibitors for stainless steel. This research emphasizes the development of environmentally benign corrosion inhibitors, relevant in environmental science and industrial applications (Al-Rawashdeh, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzyl-2-[(E)-hydroxyiminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14-7-6-12(9-13(14)10-15-17)8-11-4-2-1-3-5-11/h1-7,9-10,16-17H,8H2/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPKWDDMYKZGFV-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate](/img/structure/B2520520.png)

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)